molecular formula C9H9NO4 B13669981 5-(2-Methoxy-2-oxoethyl)pyridine-2-carboxylic Acid CAS No. 162368-23-2

5-(2-Methoxy-2-oxoethyl)pyridine-2-carboxylic Acid

Cat. No.: B13669981
CAS No.: 162368-23-2
M. Wt: 195.17 g/mol
InChI Key: IGUMHISLRLONBR-UHFFFAOYSA-N
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Description

5-(2-Methoxy-2-oxoethyl)pyridine-2-carboxylic Acid is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a methoxy-oxoethyl group at the 5-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxy-2-oxoethyl)pyridine-2-carboxylic Acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloronicotinic acid with methoxyacetic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxy-2-oxoethyl)pyridine-2-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the methoxy-oxoethyl moiety can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Formation of 5-(2-Carboxy-2-oxoethyl)pyridine-2-carboxylic Acid.

    Reduction: Formation of 5-(2-Hydroxyethyl)pyridine-2-carboxylic Acid.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

5-(2-Methoxy-2-oxoethyl)pyridine-2-carboxylic Acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid (2-Pyridinecarboxylic Acid): Similar structure with a carboxylic acid group at the 2-position but lacks the methoxy-oxoethyl group.

    Nicotinic Acid (3-Pyridinecarboxylic Acid):

    Isonicotinic Acid (4-Pyridinecarboxylic Acid): Carboxylic acid group at the 4-position.

Uniqueness

5-(2-Methoxy-2-oxoethyl)pyridine-2-carboxylic Acid is unique due to the presence of the methoxy-oxoethyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and interaction with molecular targets, making it a valuable compound for various applications.

Properties

162368-23-2

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

5-(2-methoxy-2-oxoethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C9H9NO4/c1-14-8(11)4-6-2-3-7(9(12)13)10-5-6/h2-3,5H,4H2,1H3,(H,12,13)

InChI Key

IGUMHISLRLONBR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CN=C(C=C1)C(=O)O

Origin of Product

United States

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